molecular formula C26H25ClF2N8O2S B8392022 N-(4-(5-Chloro-2-(difluoromethoxy)phenyl)-2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)thiazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(4-(5-Chloro-2-(difluoromethoxy)phenyl)-2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)thiazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B8392022
M. Wt: 587.0 g/mol
InChI Key: KBTJNKABQMUSNN-UHFFFAOYSA-N
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Patent
US09346815B2

Procedure details

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [4-(5-chloro-2-difluoromethoxy-phenyl)-2-(4-oxo-piperidin-1-yl)-thiazol-5-yl]-amide (90 mg, 0.17 mmol) was dissolved in DCM (2 ml) and N-methyl-β-alaninenitrile (20 μl, 0.21 mmol), acetic acid (200 μl) and macroporous polymer supported cyanoborohydride (166 mg, 0.36 mmol) were successively added and stirred at room temperature for 16 hours. The mixture was diluted with MeOH and loaded onto an SCX-2 cartridge which had been conditioned with MeOH. After flushing with MeOH, the product was eluted with 2M ammonia in MeOH. The resulting yellow glass was purified by MDAP (Method 1). Appropriate fractions were combined and evaporated to afford a yellow glass. The residue was dissolved in MeOH and loaded onto an SCX-2 cartridge which had been conditioned with MeOH. After flushing with MeOH, the product was eluted with 2M ammonia in MeOH to give the title compound as a yellow solid (46 mg, 46%). LCMS (Method 5) [M+H]+=587.2, RT=3.19 min. 1H NMR (400 MHz, DMSO-d6) δ: (ppm) 10.23 (s, 1H), 9.36 (dd, 1H, J=1.6, 7.0 Hz), 8.68 (s, 1H), 8.64 (dd, 1H, J=1.6, 4.3 Hz), 7.67 (d, 1H, J=2.6 Hz), 7.59 (dd, 1H, J=2.7, 8.9 Hz), 7.41 (d, 1H, J=8.6 Hz), 7.31 (dd, 1H, J=4.3, 7.1 Hz), 7.18 (t, 1H, J=73.9 Hz), 3.94 (d, 2H, J=12.8 Hz), 3.04-2.96 (m, 2H), 2.72-2.60 (m, 5H), 2.24 (s, 3H), 1.79 (d, 2H, J=10.9 Hz), 1.59-1.47 (m, 2H).
Name
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [4-(5-chloro-2-difluoromethoxy-phenyl)-2-(4-oxo-piperidin-1-yl)-thiazol-5-yl]-amide
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
Name
cyanoborohydride
Quantity
166 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
46%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:32][CH:33]([F:35])[F:34])=[C:6]([C:8]2[N:9]=[C:10]([N:25]3[CH2:30][CH2:29][C:28](=O)[CH2:27][CH2:26]3)[S:11][C:12]=2[NH:13][C:14]([C:16]2[CH:17]=[N:18][N:19]3[CH:24]=[CH:23][CH:22]=[N:21][C:20]=23)=[O:15])[CH:7]=1.[CH3:36][NH:37][CH2:38][CH2:39][C:40]#[N:41].C(O)(=O)C.C([BH3-])#N>C(Cl)Cl.CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:32][CH:33]([F:35])[F:34])=[C:6]([C:8]2[N:9]=[C:10]([N:25]3[CH2:26][CH2:27][CH:28]([N:37]([CH2:38][CH2:39][C:40]#[N:41])[CH3:36])[CH2:29][CH2:30]3)[S:11][C:12]=2[NH:13][C:14]([C:16]2[CH:17]=[N:18][N:19]3[CH:24]=[CH:23][CH:22]=[N:21][C:20]=23)=[O:15])[CH:7]=1

Inputs

Step One
Name
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [4-(5-chloro-2-difluoromethoxy-phenyl)-2-(4-oxo-piperidin-1-yl)-thiazol-5-yl]-amide
Quantity
90 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C=1N=C(SC1NC(=O)C=1C=NN2C1N=CC=C2)N2CCC(CC2)=O)OC(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 μL
Type
reactant
Smiles
CNCCC#N
Step Three
Name
Quantity
200 μL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
cyanoborohydride
Quantity
166 mg
Type
reactant
Smiles
C(#N)[BH3-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were successively added
CUSTOM
Type
CUSTOM
Details
After flushing with MeOH
WASH
Type
WASH
Details
the product was eluted with 2M ammonia in MeOH
CUSTOM
Type
CUSTOM
Details
The resulting yellow glass was purified by MDAP (Method 1)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a yellow glass
CUSTOM
Type
CUSTOM
Details
After flushing with MeOH
WASH
Type
WASH
Details
the product was eluted with 2M ammonia in MeOH

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C=1N=C(SC1NC(=O)C=1C=NN2C1N=CC=C2)N2CCC(CC2)N(C)CCC#N)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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